molecular formula C15H30O3 B8177413 Methyl 14-hydroxytetradecanoate CAS No. 50515-98-5

Methyl 14-hydroxytetradecanoate

Cat. No.: B8177413
CAS No.: 50515-98-5
M. Wt: 258.40 g/mol
InChI Key: VBKONVSYRQSMHY-UHFFFAOYSA-N
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Description

Methyl 14-hydroxytetradecanoate: is a fatty acid ester derived from tetradecanoic acid (myristic acid) with a hydroxyl group at the 14th carbon atom and a methyl ester group at the carboxyl end. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 14-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reduction of Esters: Another method involves the reduction of methyl tetradecanoate to produce the hydroxyl group at the 14th carbon atom.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is typically carried out in a batch reactor where the reactants are mixed and heated under controlled conditions to achieve the desired conversion.

  • Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with a solid acid catalyst can be employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones and carboxylic acids.

  • Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of methyl tetradecanoate.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and acid catalysts are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids, and aldehydes.

  • Reduction: Methyl tetradecanoate.

  • Substitution: Ethers and other derivatives.

Scientific Research Applications

Chemistry: Methyl 14-hydroxytetradecanoate is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a substrate in studies related to lipid metabolism and cell membrane composition. Medicine: Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 14-hydroxytetradecanoate exerts its effects depends on its specific application. For example, in drug delivery, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-hydroxytetradecanoate: Similar structure but with the hydroxyl group at the 3rd carbon atom.

  • Methyl 12-hydroxytetradecanoate: Similar structure but with the hydroxyl group at the 12th carbon atom.

Uniqueness: Methyl 14-hydroxytetradecanoate is unique due to the position of its hydroxyl group, which influences its chemical reactivity and physical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 14-hydroxytetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKONVSYRQSMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531631
Record name Methyl 14-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50515-98-5
Record name Methyl 14-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid monohydrate (0.28 g, 1.45 mmol) was added to a solution of the above 14-hydroxy-tetradecanoic acid (7.10 g, 29.1 mmol) in methanol (150 mL) and the resulting solution was stirred at room temperature for 3 days. Methanol was removed under reduced pressure; the residue was dissolved in ethyl acetate (170 mL); washed with 5% aqueous solution of sodium carbonate (3×50 mL) and brine (25 mL); dried over anhydrous magnesium sulfate and evaporated in vacuo to give methyl 14-hydroxy-tetradecanoate as white solid.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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